molecular formula C21H26N6O2 B2376068 6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923684-55-3

6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2376068
CAS RN: 923684-55-3
M. Wt: 394.479
InChI Key: BNTLJMNWFRJTOY-UHFFFAOYSA-N
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Description

6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Purine Derivatives The condensation of certain dimethylformamide derivatives with amino-polymethyleneimidazoles results in the production of 7,8-polymethylenehypoxanthines. These compounds serve as precursors for various substituted purines, which have shown potential in antiviral and antihypertensive studies (Nilov et al., 1995).

Precursors to Purine Analogs Research on the synthesis of 1-benzylimidazoles demonstrates their significance as precursors for purine analogs. These compounds engage in various chemical reactions, contributing to the development of purine structures with potential biological applications (Alves et al., 1994).

Cytotoxic Activity of Carboxamide Derivatives A study on carboxamide derivatives of benzo[b][1,6]naphthyridines reveals their potent cytotoxicity against certain cancer cell lines. These findings highlight the therapeutic potential of structurally related compounds in cancer treatment (Deady et al., 2003).

Chemical Synthesis and Applications The chemical synthesis of 9-hydroxyalkyl-substituted purines from 4-(C-cyanoformimidoyl)imidazole-5-amines showcases the versatility of these compounds in generating biologically relevant purine derivatives (Booth et al., 1992).

properties

IUPAC Name

6-[2-(2,3-dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-12-8-7-9-16(13(12)2)22-10-11-26-14(3)15(4)27-17-18(23-20(26)27)24(5)21(29)25(6)19(17)28/h7-9,22H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLJMNWFRJTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

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